4-Fluorothiophene-2-carboxylic acid

Descripción

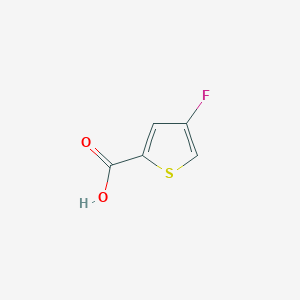

4-Fluorothiophene-2-carboxylic acid (CAS: 767337-59-7) is a fluorinated heterocyclic compound with the molecular formula C₅H₃FO₂S and a molecular weight of 146.14 g/mol . Structurally, it consists of a thiophene ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The fluorine atom imparts electron-withdrawing effects, which influence the compound’s acidity, reactivity, and interactions in synthetic or biological systems. This compound is primarily used in pharmaceutical and materials science research, particularly as a building block for drug candidates or ligands in catalysis .

Propiedades

IUPAC Name |

4-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMOGHTYZAENGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617595 | |

| Record name | 4-Fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-72-4 | |

| Record name | 4-Fluoro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For example, thiophene-2-carboxylic acid can be fluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide. The reaction typically occurs under controlled conditions to ensure selectivity and yield .

Another method involves the electrophilic fluorination of thiophene-2-carboxylic acid using gaseous sulfur trifluoride (SF3+), which acts as a source of fluorine cation (F+). This process is carried out under mild conditions to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, aldehydes

Substitution: Amino derivatives, thiol derivatives

Aplicaciones Científicas De Investigación

4-Fluorothiophene-2-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Fluorothiophene-2-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the target enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. For example, as an HDAC inhibitor, it binds to the zinc ion in the active site of the enzyme, blocking its deacetylase activity and leading to the accumulation of acetylated histones, which can alter gene expression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Thiophene-carboxylic Acid Derivatives

Table 1: Key Properties of Fluorinated Thiophene-carboxylic Acids

Key Observations :

Substituted Thiophene-carboxylic Acids with Aromatic Groups

Table 2: Aromatic-Substituted Thiophene-carboxylic Acids

Key Observations :

- Functional Group Diversity: The tosylamino group in the 5-(4-fluorophenyl) derivative introduces additional hydrogen-bonding sites, which could enhance biological activity .

Key Observations :

- Limited toxicity data exist for fluorinated thiophenes, necessitating cautious handling.

- The 4-formylfuran analog’s GHS Category 4 classification highlights risks common to carboxylic acid derivatives .

Actividad Biológica

4-Fluorothiophene-2-carboxylic acid is a fluorinated derivative of thiophene that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is being investigated for various therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic effects, and relevant case studies.

The molecular formula for this compound is CHFNOS, and its structure includes a thiophene ring substituted with a carboxylic acid and a fluorine atom. The presence of the fluorine atom enhances the compound's electrophilicity, potentially increasing its reactivity with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been identified as a selective inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, thereby altering transcriptional activity associated with cancer cell proliferation and survival.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound can inhibit the growth of tumor cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate cytokine production in endothelial cells, influencing the expression of adhesion molecules like intercellular adhesion molecule 1 (ICAM1) and vascular cell adhesion molecule 1 (VCAM1). These interactions are crucial for inflammatory responses, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.

Study on HDAC Inhibition

A study focused on the synthesis and evaluation of novel HDAC inhibitors included this compound as one of the key compounds. The results demonstrated that this compound effectively inhibited HDAC activity in cancer cell lines, leading to increased histone acetylation and altered gene expression profiles associated with tumor suppression .

Evaluation of Cytotoxicity

In another study assessing the cytotoxic effects on A431 human epidermoid carcinoma cells, this compound was found to exhibit significant inhibitory activity, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for further development in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 175.15 g/mol |

| HDAC Inhibition IC50 | < 10 µM |

| Cytotoxicity IC50 (A431 Cells) | ~5 µM |

| Solubility | Soluble in DMSO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.